Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate

Description

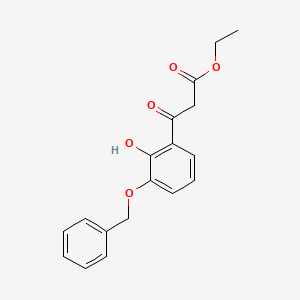

Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate is an ester derivative featuring a benzoyl core substituted with hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups at the 2' and 3' positions, respectively, esterified with ethyl acetate. Its structural complexity, combining electron-donating (hydroxyl) and sterically bulky (benzyloxy) substituents, influences its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

ethyl 3-(2-hydroxy-3-phenylmethoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C18H18O5/c1-2-22-17(20)11-15(19)14-9-6-10-16(18(14)21)23-12-13-7-4-3-5-8-13/h3-10,21H,2,11-12H2,1H3 |

InChI Key |

XKQSPRURVDKOAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate typically involves the esterification of 2-Hydroxy-3-benzyloxybenzoic acid with ethyl acetate in the presence of a catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Ethyl (2'-hydroxy-3'-benzyloxybenzoyl)acetate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in creating diverse compounds.

Key Reactions:

- Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups.

- Hydrolysis and Reduction: It can be hydrolyzed to yield benzyloxypropanoic acid and ethanol or reduced to 2-(benzyloxy)propanal using diisobutylaluminum hydride.

Pharmaceutical Research

The compound is significant in the development of potential drug candidates due to its ability to undergo various chemical transformations. Its structural characteristics enhance its lipophilicity, which is crucial for penetrating biological membranes.

- This compound exhibits notable antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Ethyl 2-(substituted benzylthio)-4-... | S. aureus | 16 µg/mL |

| Ethyl 2-(benzyloxy)butanoate | Pseudomonas aeruginosa | 64 µg/mL |

Material Science

In material science, this compound is utilized for synthesizing polymers and materials with specific properties. Its reactivity allows for functionalization that can tailor materials for particular applications.

Antiproliferative Activity

A study investigated the antiproliferative effects of derivatives of this compound on cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, suggesting potential roles in cancer therapy.

Hypoglycemic Effects

Research focused on the hypoglycemic activity of structurally similar compounds demonstrated that certain derivatives could enhance glucose uptake in cells without exhibiting cytotoxic effects, indicating their potential as antidiabetic agents.

Enzyme Inhibition Studies

Studies have highlighted the compound's role in enzyme inhibition assays. Its ability to inhibit specific enzymes suggests applications in treating diseases characterized by enzyme overactivity.

Mechanism of Action

The mechanism of action of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate with analogous compounds in terms of substituent effects , synthetic routes , physicochemical properties , and biological activities .

Substituent Effects and Structural Analogues

Key Observations :

- Polarity and Solubility: The hydroxyl group in this compound enhances polarity compared to purely alkoxy-substituted analogues (e.g., ethyl 2-(3-(benzyloxy)phenyl)acetate) .

- Electronic Effects: Electron-withdrawing groups (e.g., ketone in 4'-Hydroxy-3'-methoxyacetophenone ) may alter reactivity compared to ester-based derivatives.

Physicochemical Properties

Note: *Estimated values based on structural analogues.

Biological Activity

Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxy group, a benzyloxy group, and an ester functional group. Its structure allows for interactions with various biological targets, which is crucial for its biological activity.

The mechanism of action of this compound involves:

- Target Interaction : The hydroxy and benzyloxy groups facilitate binding to specific enzymes and receptors, modulating their activity.

- Biochemical Pathways : The ester group can undergo hydrolysis, releasing the active form of the compound that participates in various biochemical pathways.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is essential for preventing oxidative stress-related damage.

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 16.5 | 100 | |

| Shigella spp. | 17.5 | 100 |

3. Cytotoxicity and Antiproliferative Effects

Studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated selective antiproliferative activity, indicating potential as an anticancer agent.

Case Study 1: Synthesis and Evaluation

A study synthesized this compound derivatives and evaluated their biological activities. The derivatives were tested for their antioxidant and antibacterial properties, leading to the identification of more potent compounds for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and its biological targets. These studies revealed favorable binding affinities with key enzymes involved in metabolic pathways, supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.